5-Tert-butyl 2-methyl 6,7-dihydrooxazolo[5,4-C]pyridine-2,5(4H)-dicarboxylate
Overview
Description
5-Tert-butyl 2-methyl 6,7-dihydrooxazolo[5,4-C]pyridine-2,5(4H)-dicarboxylate, commonly known as TMB-2, is an organic compound with a wide range of applications in the scientific research field. TMB-2 has been used as a building block in the synthesis of various compounds, as a reagent in organic synthesis, and as a substrate for enzyme-catalyzed reactions. In addition, TMB-2 has been extensively studied for its biochemical and physiological effects, as well as its advantageous properties for lab experiments.
Scientific Research Applications
Medicinal Chemistry: Antimicrobial Agents
Oxazole derivatives, including the compound , have been studied for their potential as antimicrobial agents. They have shown activity against various strains of bacteria and fungi, making them valuable in the development of new antibiotics and antifungal medications .
Pharmacology: FXa Inhibitors
In pharmacology, this compound serves as an intermediate in the synthesis of Factor Xa (FXa) inhibitors. These inhibitors are crucial for developing anticoagulant therapies, particularly for conditions such as deep vein thrombosis and pulmonary embolism .
Biotechnology: Enzyme Inhibition
The compound has been utilized in biotechnological applications, particularly as a reagent in the synthesis of diamide derivatives. These derivatives are important for studying enzyme inhibition, which can lead to the development of new drugs targeting specific metabolic pathways .
Organic Synthesis: Precursor for Schiff Bases
In organic synthesis, this oxazole derivative can be used as a precursor for the synthesis of Schiff bases. These bases are valuable for creating compounds with NNO donor properties, which have applications in coordination chemistry and catalysis .
Chemical Engineering: Optical Brighteners
Chemical engineering applications include the use of related oxazole compounds as optical brighteners. These substances are added to materials to enhance their brightness and are used in industries ranging from textiles to paper production .
properties
IUPAC Name |
5-O-tert-butyl 2-O-methyl 6,7-dihydro-4H-[1,3]oxazolo[5,4-c]pyridine-2,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5/c1-13(2,3)20-12(17)15-6-5-8-9(7-15)19-10(14-8)11(16)18-4/h5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJYESYHOXEPJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)OC(=N2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20591228 | |
Record name | 5-tert-Butyl 2-methyl 6,7-dihydro[1,3]oxazolo[5,4-c]pyridine-2,5(4H)-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20591228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Tert-butyl 2-methyl 6,7-dihydrooxazolo[5,4-C]pyridine-2,5(4H)-dicarboxylate | |
CAS RN |
259809-74-0 | |
Record name | 5-tert-Butyl 2-methyl 6,7-dihydro[1,3]oxazolo[5,4-c]pyridine-2,5(4H)-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20591228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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